o-Benzyl-d-tyrosine
Overview
Description
O-Benzyl-d-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C16H17NO3 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
o-Benzyl-d-tyrosine is a derivative of the natural amino acid tyrosine . Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It is also the precursor of epinephrine, thyroid hormones, and melanin . The primary targets of this compound are likely to be similar to those of tyrosine, which include various enzymes and receptors in the body. For instance, tyrosine can be a target of receptor tyrosine kinases, which are enzymes involved in signaling to stimulate cell replication .
Mode of Action
It is known that tyrosine and its derivatives can undergo various chemical reactions due to the presence of a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . For instance, due to easy dissociation of the phenolic –OH group, tyrosine can undergo direct O-alkylation to generate O-alkylated tyrosine derivatives . These derivatives can interact with their targets in the body, leading to various biochemical changes.
Biochemical Pathways
This compound, as a derivative of tyrosine, may affect similar biochemical pathways as tyrosine. Tyrosine is involved in several important biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on . In addition, tyrosine is involved in the shikimate pathway in plants and microbes, which is responsible for the biosynthesis of aromatic amino acids .
Pharmacokinetics
It is known that the compound is a white powder and has an optical activity of [α]20/D −9.5±1°, c = 1% in acetic acid: water (4:1) . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that tyrosine and its derivatives can have numerous pharmacological and biological activities . For instance, tyrosine can act as an effective antidepressant, reduce stress, and combat narcolepsy and chronic fatigue . It is possible that this compound may have similar effects.
Action Environment
The action of this compound, like other biochemical compounds, can be influenced by various environmental factors. These can include temperature, pH, presence of other compounds, and the specific characteristics of the biological system in which it is present. For instance, the enzymatic production of tyrosine derivatives can be influenced by factors such as enzyme concentration, substrate concentration, temperature, pH, and the presence of inhibitors or activators .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHLONDOVSENM-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65733-15-5 | |
Record name | o-Benzyl-D-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-BENZYL-D-TYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0XDX5TGP3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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